REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Na+:8].[Na+]>>[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[NH4+:2].[NH4+:2].[Na+:8].[Cl-:1] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Na+:8].[Na+]>>[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[NH4+:2].[NH4+:2].[Na+:8].[Cl-:1] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Na+:8].[Na+]>>[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[NH4+:2].[NH4+:2].[Na+:8].[Cl-:1] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Na+:8].[Na+]>>[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[NH4+:2].[NH4+:2].[Na+:8].[Cl-:1] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Na+:8].[Na+]>>[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[NH4+:2].[NH4+:2].[Na+:8].[Cl-:1] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |